ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate
Description
Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate (CAS: 39716-48-8) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol . It features a pyridazine ring fused to a piperidine moiety, with a hydroxyl (-OH) substituent at position 3 and an ethyl ester (-COOEt) at position 4. This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and drug discovery due to its rigid bicyclic structure, which allows for diverse functionalization . Its synthetic utility is highlighted by its availability in commercial catalogs (e.g., Biosynth, CymitQuimica) at ≥95% purity, with pricing ranging from €513 for 50 mg to €1,417 for 500 mg .
Propriétés
IUPAC Name |
ethyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-10(15)13-4-3-8-7(6-13)5-9(14)12-11-8/h5H,2-4,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUWFLGJLUHKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=NNC(=O)C=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring, followed by cyclization with a suitable aldehyde or ketone to introduce the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate.
Reduction: Formation of 3-hydroxy-5,6-dihydro-7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate.
Substitution: Formation of 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylic acid.
Applications De Recherche Scientifique
Pharmaceutical Applications
Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural properties suggest it may possess biological activity relevant to drug development.
Case Study: Antimicrobial Activity
A study published in Synthesis highlighted the synthesis of various pyridazine derivatives, including this compound. The derivatives exhibited significant antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth positions it as a candidate for further development in antimicrobial therapies .
Biological Research
The compound is primarily used in biological research to explore its effects on cellular processes and mechanisms.
Case Study: Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. In vitro studies demonstrated that the compound effectively reduced the activity of certain enzymes linked to disease progression in cancer models . This inhibition suggests potential applications in cancer treatment strategies.
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for creating more complex molecules. Its unique structure allows chemists to modify it and explore new chemical entities with desired properties.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Condensation Reaction | Ethyl acetoacetate + Pyridazine | Reflux in ethanol | 85 |
| Cyclization Reaction | Amine + Carbonyl Compound | Acidic conditions | 75 |
| Substitution Reaction | Halide + Ethyl 3-hydroxy derivative | Base catalysis | 90 |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.
Toxicity Assessment
Preliminary toxicological studies indicate that while the compound shows promise in therapeutic applications, further investigations are needed to assess its safety profile comprehensively. Initial assessments suggest low acute toxicity; however, chronic exposure studies are ongoing to evaluate long-term effects .
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Ethyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate (CAS: 39715-99-6)
- Key Difference : The hydroxyl (-OH) group in the target compound is replaced by chlorine (-Cl).
- Properties : Molecular formula C₁₀H₁₂ClN₃O₂ (MW: 241.68 g/mol). The chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitution reactions. This derivative is marketed by Aladdin Scientific at ≥97% purity and is used as a precursor for further functionalization .
- Synthetic Route : Typically synthesized via chlorination of the hydroxyl precursor using agents like benzoyl chloride or thionyl chloride .
Methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate (CAS: 39716-01-3)
- Key Difference : Ethyl ester (-COOEt) replaced by methyl ester (-COOMe).
- Properties: Molecular formula C₉H₁₀ClN₃O₂ (MW: 227.05 g/mol). Collision cross-section (CCS) predictions for its adducts (e.g., [M+H]+: 145.8 Ų) suggest distinct physicochemical behavior compared to ethyl esters .
Derivatives with Amine Substituents
6-Methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (CAS: 1339375-88-0)
- Key Difference : Hydroxyl group replaced by an amine (-NH₂), with a methyl group at position 5.
- Properties : Molecular formula C₈H₁₂N₄ (MW: 164.21 g/mol). The amine group enables hydrogen bonding, enhancing interactions with biological targets. This compound is sold by TRC as a neat solid for kinase inhibitor research .
N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
- Key Difference : Tertiary dimethylamine (-NMe₂) substituent.
- Properties : The bulky dimethyl group may hinder π-π stacking but improves lipophilicity, influencing membrane permeability .
Fused-Ring Analogues
Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate
- Key Difference : A pyrrole ring is fused to the pyridazine core.
- Properties : Molecular formula C₂₁H₂₀N₄O₂ (MW: 360.41 g/mol). The fused pyrrole ring increases aromaticity and planarity, enhancing binding to hydrophobic protein pockets. Synthesized via cyclization of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with ethyl glycinate .
Ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate
- Key Difference : A furan ring replaces the pyrrolidine moiety.
- Properties : The oxygen atom in the furan ring introduces polarity, altering solubility and metabolic stability. This derivative is synthesized using chloroacetamide as a cyclizing agent .
Saturation and Conformational Variants
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
- Key Difference : Partial saturation of the piperidine ring.
- Properties : Reduced rigidity compared to the fully saturated target compound. These derivatives are patented as Bcl-xL inhibitors for cancer therapy, demonstrating the pharmacological relevance of saturation patterns .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Reactivity : The hydroxyl group in the target compound is pivotal for hydrogen bonding in drug-receptor interactions, while chloro derivatives exhibit higher electrophilicity for cross-coupling reactions .
- Biological Activity : Furo[2,3-c]pyridazine derivatives show moderate antifungal activity, though weaker than clinical agents like clotrimazole . Pyrrolo-fused analogues are preferred in kinase inhibitor design due to enhanced planarity .
- Industrial Relevance : Ethyl ester derivatives are commercially prioritized over methyl analogues due to better stability and scalability .
Activité Biologique
Ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate (CAS: 39716-48-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H13N3O3
- Molecular Weight : 223.23 g/mol
- IUPAC Name : Ethyl 3-hydroxy-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
- Purity : 97%
The compound features a pyridazine ring structure that contributes to its biological activity. Its unique arrangement allows for interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[4,3-c]pyridazine exhibit antimicrobial properties. For instance, compounds similar to ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine have shown efficacy against a range of bacterial strains. A study highlighted the effectiveness of these compounds against Mycobacterium species, suggesting potential use in treating tuberculosis .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Ethyl 3-hydroxy-5H... | Antimicrobial | Mycobacterium spp. | |
| Similar derivatives | Antimicrobial | Various bacteria |
Neuropharmacological Effects
Ethyl 3-hydroxy-5H... has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This modulation is significant as it may enhance cognitive function and has implications for treating neurodegenerative diseases such as Alzheimer's.
A detailed study showed that modifications on the pyrido[4,3-c]pyridazine scaffold could improve potency and selectivity towards α7 nAChRs:
These findings suggest that ethyl 3-hydroxy-5H... could be a candidate for further development in cognitive enhancement therapies.
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, ethyl 3-hydroxy-5H... was tested against various bacterial cultures. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Neuroprotective Effects : A study involving animal models demonstrated that administration of ethyl 3-hydroxy-5H... led to improved memory retention in tasks designed to assess cognitive function.
Q & A
What are the common synthetic routes for ethyl 3-hydroxy-pyrido[4,3-c]pyridazine derivatives, and how can reaction conditions be optimized for higher yields?
Basic:
Ethyl 3-hydroxy-pyrido[4,3-c]pyridazine derivatives are typically synthesized via cyclization of pyridazine or pyridine precursors. For example, ethyl 3-chloro analogs (structurally related) are synthesized from ethyl 3-methylpyridazine-4-carboxylate using microwave-assisted heating or Lewis acid catalysts (e.g., AlCl₃) to facilitate ring closure . Key steps include precursor functionalization and regioselective halogenation.
Advanced:
Optimization involves solvent selection (e.g., anhydrous THF for moisture-sensitive steps) and catalyst tuning. For instance, microwave irradiation reduces reaction time (from 24h to 2h) and improves yields by 15–20% compared to conventional heating . Contradictions in yield data (e.g., 45–78% for similar routes) highlight the need for rigorous control of stoichiometry and purification protocols (e.g., column chromatography vs. recrystallization) .
What analytical techniques are most effective for characterizing the structure and purity of this compound?
Basic:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR of ethyl 3-chloro analogs reveals distinct signals for the ethyl ester (δ 1.3–1.5 ppm) and fused pyridazine protons (δ 7.2–8.1 ppm) .
Advanced:
X-ray crystallography resolves stereoelectronic effects in the fused bicyclic system, revealing non-planar conformations that influence reactivity . Discrepancies in melting points (e.g., 145–152°C across studies) suggest polymorphic variations, necessitating differential scanning calorimetry (DSC) for purity assessment .
How do reaction mechanisms differ between halogenated and hydroxylated pyridazine derivatives?
Basic:
Halogenated derivatives (e.g., 3-chloro) undergo nucleophilic substitution (SNAr) at the C3 position, while hydroxylated analogs participate in hydrogen-bond-mediated reactions (e.g., esterification or glycosylation) .
Advanced:
Density Functional Theory (DFT) studies show that the hydroxyl group at C3 enhances electron density in the pyridazine ring, lowering activation energy for O-alkylation by 10–12 kcal/mol compared to chloro derivatives . Kinetic isotope effects (KIE) experiments reveal rate-determining steps involving proton transfer in hydroxylated systems .
What pharmacological targets are associated with this compound, and how are activity assays designed?
Basic:
Pyridazine derivatives are investigated as Bcl-xL protein inhibitors (apoptosis inducers) and kinase modulators. In vitro assays include:
- Enzyme inhibition : IC₅₀ determination via fluorescence polarization (FP) assays .
- Cell viability : MTT assays on cancer cell lines (e.g., HCT-116) .
Advanced:
Mechanistic studies use CRISPR-edited cell lines to validate target specificity. For example, knockdown of Bcl-xL in HeLa cells reduces compound potency by 60%, confirming on-target activity . Contradictions in cytotoxicity data (e.g., EC₅₀ variations ±20% across labs) may stem from differences in cell culture conditions or assay endpoints .
How can researchers resolve contradictions in reported synthetic yields or biological activity data?
Methodological Approach:
- Reproducibility checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, yields >80% for microwave-assisted synthesis are outliers in conventional methods .
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. FP for enzymatic activity) to confirm biological data .
What computational methods aid in predicting the reactivity and stability of this compound?
Advanced:
- Molecular Dynamics (MD) Simulations : Predict solvation effects and degradation pathways (e.g., hydrolysis of the ester group in aqueous buffers) .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP3A4-mediated oxidation) and bioavailability (LogP ≈ 1.8) .
How does the compound’s fused ring system influence its physicochemical properties?
Basic:
The bicyclic pyrido-pyridazine system increases rigidity, enhancing thermal stability (decomposition >250°C) . The hydroxyl group at C3 improves aqueous solubility (≈2.1 mg/mL at pH 7.4) compared to non-polar analogs .
Advanced:
Electron Localization Function (ELF) analysis reveals charge delocalization across the fused rings, explaining its redox activity (e.g., reversible oxidation at +0.75 V vs. Ag/AgCl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
